(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C18H15NO4S2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO4S2/c1-22-14-7-6-11(15(10-14)23-2)8-16-17(21)19(18(24)25-16)12-4-3-5-13(20)9-12/h3-10,20H,1-2H3/b16-8- |
InChI Key |
HYXZWLMMWIZLIP-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel reaction is the cornerstone for introducing the exocyclic double bond at the C5 position of the thiazolidinone core. This method involves the condensation of 2-thioxo-1,3-thiazolidin-4-one with 2,4-dimethoxybenzaldehyde in the presence of a base catalyst.
Mechanism and Conditions
-
Substrate Activation : The methylene group at C5 of the thiazolidinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde.
-
Catalysts : Piperidine, ammonium acetate, or sodium acetate in refluxing ethanol or acetic acid.
-
Stereochemical Control : The reaction typically yields a mixture of Z- and E-isomers, with the Z-configuration predominating due to thermodynamic stabilization via intramolecular hydrogen bonding.
Optimization Data
| Parameter | Traditional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 6–12 hours | 15–30 minutes |
| Yield | 60–75% | 85–92% |
| Z:E Ratio | 3:1 | 9:1 |
| Solvent | Ethanol/AcOH | Solvent-free |
Table 1: Comparative analysis of Knoevenagel condensation methods.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency and stereoselectivity. A representative protocol involves:
-
Substrate Preparation : 3-(3-Hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (1.0 mmol) and 2,4-dimethoxybenzaldehyde (1.2 mmol) are mixed with a catalytic amount of piperidine.
-
Irradiation : Heated at 150°C under microwave irradiation (300 W) for 20 minutes.
-
Workup : The crude product is recrystallized from ethanol to isolate the Z-isomer.
Advantages
-
Improved Stereopurity : Z:E ratio of 9:1 due to rapid kinetics favoring the thermodynamically stable isomer.
Functionalization of the Thiazolidinone Core
Introduction of the 3-Hydroxyphenyl Group
The 3-hydroxyphenyl moiety is introduced via nucleophilic substitution or cyclocondensation:
Method A: Cyclocondensation of Thiourea Derivatives
-
Thiourea Formation : 3-Hydroxyphenyl isothiocyanate reacts with ethyl chloroacetate to form 3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the intermediate in 78% purity.
Method B: Post-Modification of Preformed Thiazolidinones
-
Bromination-Alkylation : 5-(2,4-Dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is treated with N-bromosuccinimide (NBS) followed by coupling with 3-hydroxyphenylboronic acid under Suzuki conditions.
Stereochemical Control and Analysis
Z-Isomer Stabilization
The Z-configuration is stabilized by:
-
Intramolecular hydrogen bonding between the C4 carbonyl and the 3-hydroxyphenyl group.
-
Steric hindrance from the 2,4-dimethoxybenzylidene moiety, which disfavors the E-isomer.
Spectroscopic Confirmation
-
¹H NMR : Z-isomer exhibits a deshielded vinyl proton (δ 7.8–8.1 ppm) due to conjugation with the thioxo group.
-
NOESY : Correlation between the vinyl proton and C4 carbonyl confirms the Z-geometry.
Solvent and Catalyst Optimization
| Solvent | Catalyst | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Ethanol | Piperidine | 75 | 3:1 |
| Acetic Acid | Sodium Acetate | 68 | 2:1 |
| Toluene | L-Proline | 82 | 4:1 |
| Solvent-Free | Microwave | 92 | 9:1 |
Table 2: Impact of solvent and catalyst on reaction outcomes.
Challenges and Mitigation Strategies
Oxidative Degradation
Chemical Reactions Analysis
Reduction Reactions
The exocyclic double bond and thioxo group are susceptible to reduction:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Double bond reduction | H₂/Pd-C in ethanol, 50°C | Saturated thiazolidinone derivative | 65% |
| Thioxo → Thiol reduction | LiAlH₄ in THF, 0°C | 3-(3-Hydroxyphenyl)-2-mercapto-1,3-thiazolidin-4-one | 58% |
The thiol product can further react with alkyl halides to form sulfides.
Oxidation Reactions
The thioxo group undergoes oxidation to sulfone or sulfonic acid derivatives:
Sulfone derivatives exhibit improved stability and enzyme inhibition .
Nucleophilic Aromatic Substitution
The 3-hydroxyphenyl group participates in electrophilic substitution:
-
Sulfonation : Conc. H₂SO₄, 80°C → Sulfonic acid derivative (used in dye synthesis).
-
Methylation : CH₃I/K₂CO₃ in acetone → 3-(3-methoxyphenyl) analog.
Hydrolysis and Ring-Opening
Under acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:
-
Acidic Hydrolysis (HCl/H₂O, reflux): Cleavage to 3-(3-hydroxyphenyl)thiourea and 2,4-dimethoxycinnamic acid.
-
Basic Hydrolysis (NaOH/EtOH): Formation of disulfide intermediates.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces dimerization via [2+2] cycloaddition of the exocyclic double bond, forming a cyclobutane-linked dimer. This reaction is stereospecific and solvent-dependent.
Metal Coordination
The compound acts as a bidentate ligand for transition metals:
| Metal Salt | Conditions | Complex Structure | Use |
|---|---|---|---|
| Cu(II) acetate | Methanol, RT | Square-planar Cu-S/O complex | Catalysis or antimicrobial studies |
| Fe(III) chloride | Ethanol/water, 60°C | Octahedral Fe(III)-thiazolidinone complex | Oxidative coupling reactions |
Cross-Coupling Reactions
The 2,4-dimethoxybenzylidene moiety participates in Suzuki-Miyaura couplings:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 5-(2,4-Dimethoxybiphenyl-3-ylidene) derivative | 72% |
Biological Activity-Driven Modifications
To enhance pharmacological properties, derivatives are synthesized via:
-
Acylation : Acetic anhydride/pyridine → 3-(3-acetoxyphenyl) analog (improved bioavailability) .
-
Schiff Base Formation : Reaction with amines → imine-linked hybrids (tested for anticancer activity) .
Stability and Degradation
The compound is stable under inert atmospheres but degrades via:
-
Hydrolytic Degradation : t₁/₂ = 14 days in pH 7.4 buffer at 37°C.
-
Oxidative Degradation : Rapid decomposition in H₂O₂-containing solutions.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial activity. A study demonstrated that compounds similar to (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one possess significant efficacy against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions.
Anticancer Activity
Thiazolidinone derivatives have shown promise in anticancer research. For instance, a series of compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This effect is particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 8 |
| Escherichia coli | 32 | 16 |
| Pseudomonas aeruginosa | 64 | 32 |
Case Study 2: Anticancer Activity
In vitro studies on the cytotoxicity of thiazolidinone derivatives demonstrated effective inhibition of cell proliferation in cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Comparison with Cisplatin (IC50 µM) |
|---|---|---|
| HepG2 | 10 | 5 |
| A549 | 15 | 7 |
Mechanism of Action
The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s biological activity is often attributed to its ability to inhibit enzyme activity, bind to receptors, or interfere with cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzylidene Substituents
Compound (II) : (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Substituents: 2-hydroxybenzylidene (electron-donating -OH at ortho position).
- Synthesis: Conventional condensation of rhodanine with 2-hydroxybenzaldehyde under reflux .
- Key Difference: The hydroxyl group at the 2-position increases polarity but reduces lipophilicity compared to dimethoxy groups in the target compound.
Compound (III) : (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Substituents: 4-hydroxy-3-methoxybenzylidene (mixed electron-donating/-withdrawing effects).
- Synthesis: Microwave-assisted reaction (80°C, 30 minutes) with 88% yield, demonstrating improved efficiency over reflux methods .
- Comparison: The 3-methoxy and 4-hydroxy arrangement creates distinct electronic effects vs. the target compound’s 2,4-dimethoxy groups.
- Compound 9n: (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3-[4-(2,3-dihydrobenzodioxinylmethylamino)butyl]-2-thioxo-1,3-thiazolidin-4-one Substituents: Extended alkylamino side chain at the 3-position. Synthesis: Microwave irradiation (110°C, 30 minutes) with 202–204°C melting point. Relevance: Highlights the impact of bulky substituents on thermal stability and solubility .
3-Position Aromatic Substituents
- Compound 5b: (5Z)-3-(3-Hydroxyphenyl)-5-((1-methylindol-3-yl)methylene)-2-thioxothiazolidin-4-one Substituents: 3-hydroxyphenyl (matches target compound) and indolylmethylene. Biological Activity: Notable antibacterial and antifungal properties, suggesting the 3-hydroxyphenyl group may enhance target binding .
Compound 5e : (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one
Structural and Crystallographic Insights
Hydrogen Bonding :
- The target compound’s 3-hydroxyphenyl group may form intramolecular hydrogen bonds (e.g., O–H···S or O–H···O), as seen in analogs like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, where C–H···S interactions stabilize the crystal lattice .
- In contrast, methoxy-rich analogs (e.g., 2,5-dimethoxybenzylidene derivatives) exhibit weaker hydrogen bonding but enhanced π-π stacking due to planar aromatic systems .
- Stereochemistry: The Z-configuration is conserved across analogs, ensuring proper alignment of the benzylidene group with the thiazolidinone core.
Biological Activity
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H20N2O5S2
- Molecular Weight : 444.52 g/mol
- CAS Number : [Not provided in the search results]
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate aldehydes with thiazolidinone derivatives. Recent studies have utilized microwave irradiation techniques to enhance yields and reduce reaction times, demonstrating an efficient synthetic route for producing various analogs of thiazolidinones with potential biological activity .
Antioxidant Activity
Research indicates that (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one exhibits significant antioxidant properties. It has been shown to reduce levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various oxidative stress-related diseases .
Tyrosinase Inhibition
The compound has demonstrated potent inhibitory effects on tyrosinase, an enzyme crucial for melanin production. Studies report IC50 values significantly lower than that of kojic acid (a common skin-lightening agent), indicating its potential as an anti-melanogenic agent. For instance, analogs related to this compound have shown IC50 values ranging from 1.03 µM to 5.21 µM against mushroom tyrosinase . The mechanism involves competitive inhibition at the active site of the enzyme, which was confirmed through docking studies.
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound possess notable antimicrobial properties against various bacterial strains. The activity is attributed to the presence of the thiazolidinone scaffold, which enhances the bioactivity of the compounds .
Anticancer Potential
Emerging data suggest that (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one may also exhibit anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines and inhibit cell proliferation through modulation of key signaling pathways .
The biological activities of this compound are primarily attributed to:
- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Competitive inhibition of tyrosinase leading to decreased melanin synthesis.
- Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways in pathogens.
- Apoptotic Induction : Activation of apoptotic pathways in cancer cells.
Case Studies
- Tyrosinase Inhibition : A study demonstrated that an analog with similar structural features exhibited a significant reduction in melanin production in B16F10 melanoma cells when treated with increasing concentrations of the compound .
- Antioxidant Effects : Another research highlighted the ability of this compound to reduce oxidative damage in cellular models exposed to oxidative stressors, showcasing its protective effects against cellular damage .
Q & A
Q. What are the optimal synthetic routes for (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The compound is synthesized via Knoevenagel condensation between a substituted benzaldehyde (e.g., 2,4-dimethoxybenzaldehyde) and a thiazolidinone precursor (e.g., 3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one). Key optimization strategies include:
- Solvent selection: Ethanol or methanol under reflux (60–80°C) enhances cyclization efficiency .
- Catalysts: Ammonium acetate or triethylamine accelerates Schiff base formation .
- Purification: Recrystallization from DMF-acetic acid or ethanol improves purity (>95%) .
Table 1: Comparative synthesis conditions from analogous thiazolidinones:
| Precursor | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 3-(3-Hydroxyphenyl)-rhodanine | Ethanol | NH4OAc | 75 | 92 | |
| 3-(4-Methylcoumarinyl)-rhodanine | Methanol | Et3N | 68 | 89 |
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- X-ray crystallography: Single-crystal analysis (e.g., using SHELX or ORTEP-3) confirms Z-configuration of the benzylidene group and planar thiazolidinone ring .
- Spectroscopy:
- Mass spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 386.3) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT):
- Optimize geometry using B3LYP/6-311G(d,p) basis sets to calculate HOMO-LUMO gaps (e.g., ~3.5 eV) and electrostatic potential maps .
- Docking studies (e.g., AutoDock Vina) model interactions with enzymes like DYRK1A or hemoglobin subunits, identifying key binding residues (e.g., hydrogen bonding with Arg98) .
- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
- Assay standardization: Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose-response curves: Validate IC50 values (e.g., 8–12 µM for anticancer activity) across multiple cell lines (e.g., MCF-7, HeLa) .
- Mechanistic studies: Probe ROS inhibition via fluorescence assays (e.g., DCFH-DA for oxidative stress) to distinguish antimicrobial from cytotoxic pathways .
Q. What strategies address crystallographic data discrepancies, such as twinning or poor refinement statistics?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Modification sites:
- Bioisosteric replacements: Substitute 3-hydroxyphenyl with 4-methylcoumarin for improved pharmacokinetics .
Table 2: SAR trends for analogous compounds:
| Derivative | Modification | Bioactivity (IC50, µM) | Reference |
|---|---|---|---|
| 5-(3-Nitrobenzylidene) | -NO2 at C3' | Antimicrobial: MIC = 4 µg/mL | |
| 3-(2-Hydroxyethyl) | Ethyl spacer | Anticancer: IC50 = 9.2 µM |
Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?
Methodological Answer:
- In vitro stability assays:
- Computational predictions:
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
